4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine
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Overview
Description
4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine is a chemical compound with the molecular formula C17H13ClN2OS and a molecular weight of 328.81592 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a phenyl group, and a phenylsulfinylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-2-phenylpyrimidine with a phenylsulfinylmethyl reagent under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine can be compared with other pyrimidine derivatives, such as:
4-Chloro-2-phenylpyrimidine: Lacks the phenylsulfinylmethyl group, leading to different chemical and biological properties.
2-Phenyl-6-[(phenylsulfinyl)methyl]pyrimidine:
4-Chloro-6-[(phenylsulfinyl)methyl]pyrimidine: Lacks the phenyl group, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfinylmethyl)-6-chloro-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-16-11-14(12-22(21)15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAJQDUIOYQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CS(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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